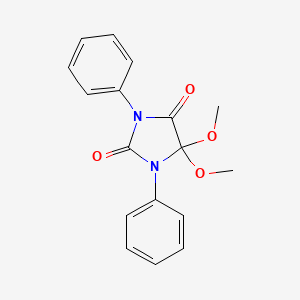
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- typically involves the reaction of benzil with urea in an alcoholic solution in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of benzilic acid, which then undergoes a condensation reaction with urea. The final product is obtained after acidification of the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives with different functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and subsequent chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A similar compound with methyl groups instead of methoxy groups.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Another related compound with ethyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,4-Imidazolidinedione, 5,5-dimethoxy-1,3-diphenyl- imparts unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl analogs. These properties make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
43109-63-3 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
5,5-dimethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(23-2)15(20)18(13-9-5-3-6-10-13)16(21)19(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
LGVGZTVVKDUJNE-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
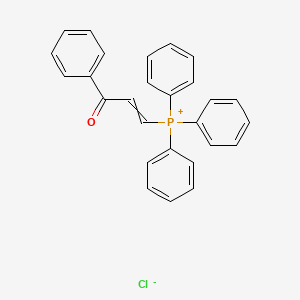
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
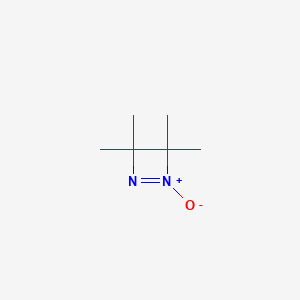
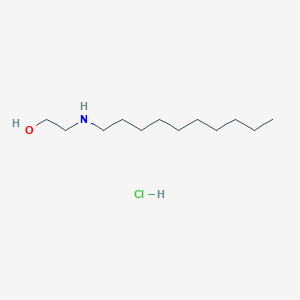

![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
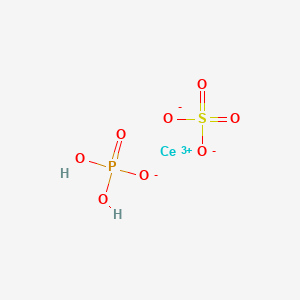

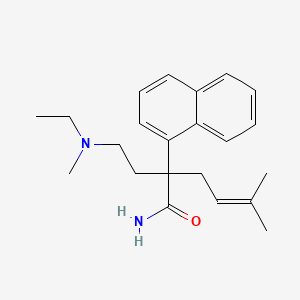
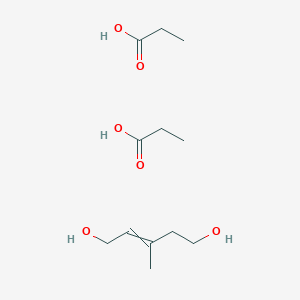
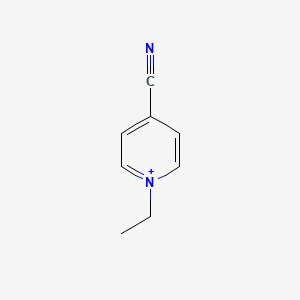
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
